3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H10BrNO3. It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with a nitrile and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as apoptosis-inducing agents, which work by destabilizing tubulin and disrupting the microtubule network within cells . This leads to cell cycle arrest and induction of apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: This compound shares a similar phenyl ring structure with bromo and methoxy groups but differs in its functional groups.
(3-Bromo-4,5-dimethoxyphenyl)methanol: Another related compound with similar substituents on the phenyl ring but with a hydroxyl group instead of a nitrile and ketone.
Uniqueness
3-(3-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its potential as a lead compound in drug development highlight its significance in scientific research.
Properties
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-6-7(9(14)3-4-13)5-8(12)11(10)16-2/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYVGGYGYYINHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)CC#N)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225543 | |
Record name | Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-21-3 | |
Record name | Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanenitrile, 3-bromo-4,5-dimethoxy-β-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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